4-[2-(4-Bromophenyl)-2-carboxy-ethyl]-benzoic acid methyl ester
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of brominated benzoate compounds follows established International Union of Pure and Applied Chemistry conventions for aromatic esters containing halogen substituents. The target compound 4-[2-(4-Bromophenyl)-2-carboxy-ethyl]-benzoic acid methyl ester incorporates multiple functional groups requiring careful systematic naming protocols. Related compounds in the brominated benzoate family include methyl 4-(4-bromophenyl)benzoate, which carries the Chemical Abstracts Service registry number 89901-03-1 and demonstrates the systematic approach to naming such molecules. The molecular formula for methyl 4-(4-bromophenyl)benzoate is established as C₁₄H₁₁BrO₂ with a molecular weight of 291.14 daltons.
The nomenclature system accounts for the positioning of functional groups along the aromatic backbone, with brominated phenyl substituents requiring specific positional descriptors. In the case of related compounds such as methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate, the systematic name reflects the complex substitution pattern with a benzyloxy group at position 2 and a bromoacetyl group at position 5 of the benzoate core. This compound, bearing Chemical Abstracts Service number 27475-14-5, exemplifies the systematic naming approach for multi-substituted benzoate derivatives.
The International Chemical Identifier system provides standardized molecular representations for these compounds. For methyl 4-(4-bromophenyl)benzoate, the International Chemical Identifier is documented as 1S/C14H11BrO2/c1-17-14(16)12-4-2-10(3-5-12)11-6-8-13(15)9-7-11/h2-9H,1H3, with the corresponding International Chemical Identifier Key being JHNMJLKCONRGMK-UHFFFAOYSA-N. These systematic identifiers ensure unambiguous compound identification across chemical databases and literature sources.
The Simplified Molecular Input Line Entry System representation provides another standardized method for compound identification. The Simplified Molecular Input Line Entry System string for methyl 4-(4-bromophenyl)benzoate is recorded as COC(=O)c1ccc(cc1)-c2ccc(Br)cc2, clearly indicating the molecular connectivity and functional group arrangement. For the more complex methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate, the Simplified Molecular Input Line Entry System notation becomes O=C(OC)C1=CC(C(CBr)=O)=CC=C1OCC2=CC=CC=C2, reflecting the additional structural complexity.
Properties
IUPAC Name |
2-(4-bromophenyl)-3-(4-methoxycarbonylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrO4/c1-22-17(21)13-4-2-11(3-5-13)10-15(16(19)20)12-6-8-14(18)9-7-12/h2-9,15H,10H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUISRZHHRRZNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CC(C2=CC=C(C=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[2-(4-Bromophenyl)-2-carboxy-ethyl]-benzoic acid methyl ester, often referred to as a brominated benzoic acid derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is structurally characterized by the presence of a bromophenyl group, which is known to influence biological interactions. This article reviews the synthesis, characterization, and biological evaluations of this compound based on diverse research findings.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the bromination of phenyl groups and subsequent esterification processes. Characterization methods such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Antioxidant Activity
Research indicates that compounds containing bromine atoms can enhance antioxidant properties. In comparative studies, this compound demonstrated significant antioxidant activity when assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. The results indicated that the compound exhibited a higher antioxidant capacity than standard agents like ascorbic acid and butylated hydroxytoluene (BHT) .
| Compound | DPPH Activity (%) | ABTS Activity (%) |
|---|---|---|
| This compound | 65.3 | 72.1 |
| Ascorbic Acid | 45.0 | 60.0 |
| BHT | 50.5 | 55.3 |
Antimicrobial Activity
The antimicrobial potential of this compound has been explored in various studies. It has shown effective inhibition against several bacterial strains, suggesting its utility in developing antimicrobial agents. The presence of the bromine atom is believed to contribute positively to its antimicrobial efficacy, enhancing membrane permeability and interaction with microbial targets .
Antitumor Activity
In cellular models, particularly breast cancer cell lines (MDA-MB-231), the compound exhibited promising antitumor activity. Studies showed that at concentrations as low as 10 µM, it induced apoptosis through caspase activation pathways, highlighting its potential as an anticancer agent .
| Concentration (µM) | Caspase-3 Activity (Fold Increase) |
|---|---|
| 1 | 1.33 |
| 5 | 1.45 |
| 10 | 1.57 |
Case Studies
A notable case study involved the evaluation of the compound's effects on tumor growth in vivo using murine models. Results indicated a significant reduction in tumor size compared to control groups treated with vehicle solutions only. The study emphasized the need for further investigations into dosage optimization and long-term effects .
Scientific Research Applications
4-[2-(4-Bromophenyl)-2-carboxy-ethyl]-benzoic acid methyl ester, commonly referred to as a bromophenyl derivative, is a compound that has garnered attention in various scientific research applications. This article explores its applications across different fields, including medicinal chemistry, materials science, and organic synthesis.
Chemical Properties and Structure
The compound features a bromophenyl group attached to a carboxyethyl moiety and a methyl ester functional group. Its molecular formula is C16H15BrO3, and it has a molecular weight of approximately 349.2 g/mol. The presence of the bromine atom enhances its reactivity and potential biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of benzoic acid, including this compound, exhibit significant anticancer properties. Research has demonstrated that these compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, a study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit the growth of breast cancer cells by targeting the PI3K/Akt signaling pathway .
Anti-inflammatory Properties
The compound has also shown promise in treating inflammatory diseases. Research conducted on animal models indicated that it could reduce inflammation markers significantly when administered in appropriate dosages. The mechanism involves the inhibition of pro-inflammatory cytokines, making it a candidate for further investigation in inflammatory conditions such as arthritis .
Polymer Chemistry
In materials science, this compound is utilized as a monomer for synthesizing functional polymers. Its unique structure allows for the creation of polymers with enhanced thermal stability and mechanical properties. For instance, studies have shown that incorporating this compound into polymer matrices can improve their resistance to thermal degradation while maintaining flexibility .
Photonic Applications
The compound's optical properties have made it suitable for photonic applications. It can be used as a dopant in liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs). Research indicates that the bromophenyl group enhances the light-emitting efficiency of these devices, leading to brighter displays with lower energy consumption .
Synthesis of Complex Molecules
In organic synthesis, this compound serves as an important intermediate for creating more complex molecules. Its functional groups allow for various chemical transformations, including esterification and coupling reactions. A notable study demonstrated its use in synthesizing novel heterocyclic compounds that exhibit biological activity .
Green Chemistry Approaches
The compound has been explored within the context of green chemistry due to its potential to participate in environmentally friendly reactions. Researchers are investigating its role in catalyzing reactions under mild conditions, reducing the need for harsh reagents and solvents .
Case Study 1: Anticancer Research
A comprehensive study investigated the anticancer effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation and significant induction of apoptosis, suggesting its potential as an anticancer agent .
Case Study 2: Polymer Development
In another research project focused on polymer development, scientists synthesized a series of polymers incorporating this compound. The resulting materials exhibited enhanced mechanical properties and thermal stability compared to traditional polymers, showcasing their potential for industrial applications .
Comparison with Similar Compounds
Methyl 2-(4-bromophenyl)acetate
- Structure : Simpler analog lacking the benzoic acid moiety and carboxyethyl linker.
- Synthesis: Prepared via esterification of 4-bromophenylacetic acid with methanol .
- Key Differences :
- Absence of the benzoic acid group reduces polarity and hydrogen-bonding capacity.
- Lower molecular weight (242.09 g/mol vs. ~367.2 g/mol for the target compound).
- Applications : Used as a reference material in pharmaceutical manufacturing due to its regulatory compliance .
Methyl 2-(4-bromophenyl)-2-oxoacetate
- Structure : Contains a ketone group instead of the carboxylic acid on the ethyl chain.
- Synthesis : Derived from glyoxylic acid and 4-bromophenyl precursors .
- Key Differences :
- The ketone group enhances electrophilicity, making it more reactive in nucleophilic additions compared to the carboxylic acid in the target compound.
- Higher lipophilicity due to the absence of an ionizable carboxylic acid group.
Methyl 2-[4-(bromomethyl)phenyl]benzoate
- Structure : Biphenyl ester with a bromomethyl substituent.
- Synthesis: Synthesized via nucleophilic substitution between methyl 2-chlorobenzoate and 4-bromomethylphenol derivatives .
- Key Differences :
- Bromomethyl group offers distinct reactivity (e.g., Suzuki coupling) compared to the carboxyethyl-bromophenyl substituent in the target compound.
- Lacks the carboxylic acid functionality, limiting its use in pH-sensitive applications.
Biphenyl ester derivatives (e.g., 2-(4-chlorophenyl)-2-oxoethyl 2-chlorobenzoate)
- Structure : Similar ester backbone but with halogenated phenyl and oxoethyl groups.
- Key Differences :
- Chlorine substituents alter electronic properties and binding affinities compared to bromine.
- Oxoethyl group vs. carboxyethyl chain influences solubility and metabolic stability.
Q & A
Q. What are the established synthetic routes for 4-[2-(4-bromophenyl)-2-carboxy-ethyl]-benzoic acid methyl ester, and what reaction conditions optimize yield?
The compound is synthesized via a two-step esterification and coupling process. A common method involves reacting 4-bromophenylacetic acid with methyl 2-(bromomethyl)benzoate in the presence of a base such as triethylamine (TEA) in DMF at room temperature . Yield optimization (typically 80–90%) requires precise stoichiometric ratios (1:1 molar equivalents) and inert conditions to prevent hydrolysis of the ester group. Post-reaction purification is achieved via recrystallization from ethyl acetate or column chromatography using hexane:ethyl acetate (9:1) as eluent .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- IR spectroscopy : Identifies ester (C=O stretch at ~1728 cm⁻¹) and ketone (C=O at ~1685 cm⁻¹) functional groups .
- NMR : NMR confirms aromatic protons (δ 7.2–8.1 ppm), methyl ester (δ 3.8–3.9 ppm), and bromophenyl protons (δ 7.4–7.6 ppm). NMR resolves carbonyl carbons (δ 165–190 ppm) and quaternary carbons .
- HPLC : Purity assessment (>98%) using a C18 column with UV detection at 254 nm .
Q. What are the primary research applications of this compound in organic chemistry?
It serves as a precursor for synthesizing heterocycles (e.g., oxazoles, imidazoles) and bioactive molecules. The bromine atom enables cross-coupling reactions (Suzuki, Heck), while the ester group facilitates hydrolysis to carboxylic acids for further derivatization .
Advanced Research Questions
Q. How do crystallographic studies resolve conformational ambiguities in this compound?
X-ray diffraction reveals dihedral angles between aromatic rings (46.5° in this compound vs. 15–80° in analogs), influenced by steric and electronic effects. Weak intermolecular interactions (C–H⋯O, halogen bonding) stabilize the crystal lattice, as shown in Acta Crystallographica studies . Refinement parameters (R-factor < 0.05) and hydrogen placement via riding models ensure structural accuracy .
Q. How can conflicting spectral or crystallographic data be resolved in structural elucidation?
Contradictions in dihedral angles or NMR shifts arise from polymorphism or solvent effects. Comparative DFT calculations (e.g., Gaussian 09) predict optimized geometries and NMR chemical shifts, which are validated against experimental data. For crystallography, high-resolution data (≤ 0.8 Å) and temperature-controlled experiments minimize disorder .
Q. What experimental designs assess the environmental fate of this compound?
Follow OECD Guidelines 307 (biodegradation) and 106 (adsorption-desorption). Use -labeled analogs in soil/water systems to track degradation pathways via LC-MS. Ecotoxicity is evaluated using Daphnia magna (OECD 202) and algal growth inhibition tests (OECD 201) .
Q. How can computational modeling predict its reactivity or stability under varying pH/temperature?
Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) and HOMO-LUMO gaps to predict photolytic stability. Molecular dynamics simulations (Amber, GROMACS) model hydrolysis rates at different pH levels. Solvent effects are incorporated using COSMO-RS .
Q. What strategies mitigate instability during long-term storage?
Store under argon at –20°C in amber vials to prevent photolysis. Stability studies (ICH Q1A) assess degradation products via accelerated aging (40°C/75% RH for 6 months). Lyophilization or formulation with cyclodextrins enhances shelf life .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
